4',6-Dimethyl-[1,1'-biphenyl]-3-ol
Description
4',6-Dimethyl-[1,1'-biphenyl]-3-ol is a biphenyl derivative characterized by a hydroxyl (-OH) group at the 3-position of one phenyl ring and methyl (-CH₃) groups at the 4' and 6-positions of the adjacent ring. Biphenyl derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9,15H,1-2H3 |
InChI Key |
JFZMNVAOUJAWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparison with Similar Compounds
Physicochemical Properties
Electronic and Steric Effects
- Hydrophobicity : Methyl groups increase logP (lipophilicity) compared to polar substituents (e.g., -OH, -OCH₃). For example, 4'-Methoxy-3,6-dimethyl-[1,1'-biphenyl]-2-ol () has lower logP than 4',6-dimethyl derivatives due to the electron-donating methoxy group.
- Acidity: The 3-OH group’s pKa is influenced by adjacent substituents. Electron-withdrawing groups (e.g., -NO₂ in 4′-(Dimethylamino)-5-nitro-[1,1'-biphenyl]-3-ol, ) lower pKa, enhancing acidity, whereas methyl groups may slightly increase pKa .
Table 2: Physicochemical Properties
*Calculated using SwissADME () and analog data.
Receptor Binding and Antimicrobial Effects
- Polar Interactions: Compounds like LGD-6972 () show enhanced binding to glucagon receptor (GCGR) via hydrogen bonding with polar groups. This compound’s methyl groups may favor hydrophobic interactions in non-polar binding pockets.
- Antibacterial Activity : Biphenyls with methoxy and prenyl groups (e.g., 4-(3-methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol, ) exhibit MICs of 15.63 µg/mL against Bacillus subtilis. Methyl groups may reduce potency compared to these polar analogs .
Pharmacokinetics and Bioavailability
- SwissADME Predictions (): Structural modifications (e.g., methyl vs. tert-butyl) minimally affect bioavailability in biphenyl derivatives. This compound is predicted to have moderate oral bioavailability (LogP ~3.5, TPSA ~20 Ų) .
- Metabolic Stability : Methyl groups generally enhance metabolic stability compared to -OH or -NH₂ substituents, which are prone to glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
